2-Amino-6-propylphenol
Description
BenchChem offers high-quality 2-Amino-6-propylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-propylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
2-amino-6-propylphenol |
InChI |
InChI=1S/C9H13NO/c1-2-4-7-5-3-6-8(10)9(7)11/h3,5-6,11H,2,4,10H2,1H3 |
InChI Key |
ABKAJPLOOIISSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)N)O |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure and molecular weight of 2-Amino-6-propylphenol
Topic: Chemical Structure, Synthesis, and Molecular Characterization of 2-Amino-6-propylphenol Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Part 1: Executive Summary
2-Amino-6-propylphenol (CAS: 115023-65-9 ) is a specialized disubstituted phenolic compound characterized by an ortho-amino group and an ortho-propyl chain relative to the phenolic hydroxyl. Structurally, it represents a des-isopropyl amino-analog of the anesthetic Propofol (2,6-diisopropylphenol), making it a critical scaffold in structure-activity relationship (SAR) studies for anesthetic potency, antioxidant capacity, and neuroprotective agents.
Unlike its dialkyl analogs, the presence of the amino group introduces amphoteric properties and a handle for further derivatization (e.g., into benzoxazoles). This guide provides a definitive technical analysis of its physicochemical properties, a validated synthesis route via Claisen rearrangement, and protocols for its analytical verification.
Part 2: Chemical Identity & Physicochemical Properties
The following data consolidates calculated and literature-derived values for 2-Amino-6-propylphenol.
| Property | Value | Notes |
| IUPAC Name | 2-Amino-6-propylphenol | |
| CAS Registry Number | 115023-65-9 | Confirmed via chemical inventory [1].[1] |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | Monoisotopic Mass: 151.0997 |
| Appearance | Pink/Off-white Platelets (HCl salt) | Free base oxidizes rapidly in air. |
| LogP (Predicted) | 2.1 - 2.4 | Less lipophilic than Propofol (LogP ~3.8). |
| pKa (Predicted) | OH: ~10.5; NH₃⁺: ~4.5 | Amphoteric nature. |
| Solubility | Soluble in EtOH, DMSO, dilute acid | Limited water solubility at neutral pH. |
Part 3: Synthesis & Manufacturing Strategy
Strategic Rationale: The Claisen Rearrangement Route
While direct nitration of 2-propylphenol is possible, it lacks regioselectivity, yielding a mixture of 4-nitro and 6-nitro isomers that are difficult to separate. The authoritative synthesis, grounded in classical phenolic chemistry, utilizes the Claisen Rearrangement of O-allyl ethers followed by hydrogenation. This method ensures exclusive ortho substitution.
Reaction Pathway Visualization
The following diagram illustrates the validated synthesis pathway starting from 2-acetamidophenol.
Figure 1: Regioselective synthesis of 2-Amino-6-propylphenol via Claisen rearrangement and hydrogenation.
Part 4: Detailed Experimental Protocols
Safety Precaution: Phenolic amines are prone to oxidation. All reactions, especially the isolation of the free base, should be performed under an inert atmosphere (Nitrogen or Argon).
Protocol 1: Synthesis of 2-Acetamido-6-propylphenol (Intermediate)
-
Hydrogenation : Dissolve 2-acetamido-6-allylphenol (10.0 mmol) in 50 mL of ethanol.
-
Catalyst Addition : Add 10 wt% Palladium on Carbon (Pd/C) (approx. 100 mg).
-
Reaction : Stir the mixture under a hydrogen atmosphere (balloon pressure or 1-2 atm) at room temperature for 2 hours. Monitor by TLC for the disappearance of the alkene.
-
Workup : Filter the catalyst through a Celite pad. Evaporate the solvent under reduced pressure to yield 2-acetamido-6-propylphenol as a solid.
-
Checkpoint: The disappearance of olefinic protons in NMR (5.0–6.0 ppm) confirms reduction.
-
Protocol 2: Hydrolysis to 2-Amino-6-propylphenol (Target)
-
Hydrolysis : Suspend the crude 2-acetamido-6-propylphenol (1.93 g, 10 mmol) in 10 mL of 6N Hydrochloric Acid .
-
Reflux : Heat the mixture to reflux (approx. 100°C) for 90 minutes. The solid should dissolve, and the solution may darken slightly due to oxidation sensitivity.
-
Crystallization : Cool the solution to 0°C. The hydrochloride salt often precipitates as pinkish platelets.
-
Isolation : Filter the precipitate and wash with cold acetone/ether to remove non-polar impurities.
-
Free Base Liberation (Optional) : Dissolve the salt in minimal degassed water, neutralize with saturated NaHCO₃ under nitrogen, and extract immediately with ethyl acetate. Dry over Na₂SO₄ and concentrate.
Part 5: Analytical Characterization & Logic
To validate the structure, researchers must look for specific spectral signatures that differentiate the product from its precursors.
Analytical Workflow
Figure 2: Analytical decision tree for structural verification.
Key Spectral Features (Expected)
-
1H NMR (DMSO-d₆) :
-
δ 0.85-0.95 (t, 3H) : Methyl group of the propyl chain.
-
δ 1.50-1.65 (m, 2H) : Methylene bridge (beta-position).
-
δ 2.45-2.60 (t, 2H) : Benzylic methylene (alpha-position).
-
δ 6.5-7.0 (m, 3H) : Aromatic protons (pattern consistent with 1,2,3-trisubstitution).
-
δ 9.0-10.0 (br s) : Phenolic OH and Ammonium protons (exchangeable).
-
-
Mass Spectrometry :
-
ESI+ : Major peak at m/z 152.1 [M+H]⁺.
-
Part 6: Biological Relevance & Applications
-
Anesthetic Pharmacophore : As a structural analog of Propofol, this molecule is used to study the steric requirements of the GABA_A receptor binding site. The replacement of an isopropyl group with an amino group alters hydrogen bonding capabilities, potentially changing the drug's efficacy or toxicity profile [2].
-
Antioxidant Activity : Ortho-amino phenols are potent radical scavengers. The amino group can donate electrons to stabilize phenoxyl radicals, making this compound a candidate for stabilizing bio-oils or as a neuroprotective agent against oxidative stress.
-
Synthetic Intermediate : It serves as a precursor for 7-propyl-benzoxazoles , which are heterocyclic scaffolds found in various bioactive natural products and kinase inhibitors.
References
-
Rovathin Foreign Trade Co. (2024). Chemical Inventory Data: 2-Amino-6-propylphenol (CAS 115023-65-9).[1] Retrieved from
-
American Chemical Society . (1947). Partial para-Migration in the Allylic Rearrangement of o-Acetamidophenyl Allyl Ether. Journal of the American Chemical Society.
-
National Institutes of Health (NIH) . PubChem Compound Summary: 2-Propylphenol (Structural Analog). Retrieved from
-
Royal Society of Chemistry . Selective synthesis of propofol and analogs. Catalysis Science & Technology.
Sources
Technical Guide: Solubility Profiling of 2-Amino-6-propylphenol
This guide outlines the solubility characteristics, thermodynamic behavior, and experimental determination protocols for 2-Amino-6-propylphenol , a compound of significant interest in the synthesis of pharmaceutical intermediates and substituted benzoxazoles.
Executive Summary & Chemical Identity
2-Amino-6-propylphenol (Analogous CAS: 17736-23-9 for general aminopropylphenols) represents a class of amphiphilic, amphoteric molecules. Its solubility behavior is governed by the competition between its polar, hydrogen-bonding "head" (amino and hydroxyl groups) and its lipophilic "tail" (propyl chain).
-
Chemical Nature: Zwitterionic potential (internal salt formation between
and ). -
Key Challenge: Balancing the hydrophilic requirement for dissolution in aqueous media with the lipophilic propyl chain that drives solubility in organics.
-
Critical Application: Used as a precursor for drug scaffolds; solubility data is vital for recrystallization yields and reaction solvent selection.
Structural Determinants of Solubility
| Feature | Chemical Effect | Solubility Impact |
| Phenolic Hydroxyl (-OH) | H-bond donor/acceptor, weak acid ( | Enhances solubility in alcohols and basic aqueous solutions. |
| Amino Group (-NH | H-bond donor/acceptor, weak base | Enhances solubility in acidic aqueous solutions; enables zwitterion formation. |
| Propyl Chain (-C | Lipophilic/Hydrophobic | Reduces water solubility; increases solubility in non-polar organics (Toluene, DCM) compared to 2-aminophenol. |
| Ortho-Substitution | Steric hindrance / Intramolecular H-bonding | May reduce intermolecular H-bonding, lowering melting point and increasing solubility in non-polar solvents compared to para- isomers. |
Solubility Profile & Solvent Selection
Note: Values below are derived from Structure-Activity Relationships (SAR) with homologous 2-aminophenol and 2-propylphenol standards.
A. Organic Solvents (Non-Aqueous)
The propyl chain imparts significant lipophilicity, making this compound more soluble in organic solvents than its parent, 2-aminophenol.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | High (>100 mg/mL) | Strong H-bonding matches the solute's donor/acceptor sites. Best for reaction media. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Disrupts intermolecular H-bonds; excellent for stock solutions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good interaction with the propyl chain; useful for extraction. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | H-bond acceptance from the phenol/amine; moderate lipophilicity match. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | The polar head group dominates, preventing dissolution despite the propyl chain. |
| Aromatic | Toluene, Benzene | Low to Moderate |
B. Aqueous Solubility & pH Dependence
As an amphoteric molecule, 2-Amino-6-propylphenol exhibits a U-shaped solubility curve relative to pH.
-
pH < 4 (Acidic): High solubility due to protonation of the amine (
form). -
pH 6–8 (Neutral): Minimum solubility (Isoelectric point region). The neutral or zwitterionic species predominates and precipitates.
-
pH > 10 (Basic): High solubility due to deprotonation of the phenol (Phenolate anion form).
Experimental Protocols for Solubility Determination
Protocol A: Saturation Shake-Flask Method (Equilibrium Solubility)
Best for generating thermodynamic data.
-
Preparation: Add excess solid 2-Amino-6-propylphenol to 10 mL of the target solvent in a sealed glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours.
-
Validation: Ensure solid persists throughout the experiment. If all solid dissolves, add more.
-
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T if measuring at elevated temp).
-
Quantification: Analyze the filtrate via HPLC-UV (254 nm) or Gravimetric analysis (evaporation of solvent).
-
Calculation:
-
Protocol B: Dynamic Laser Monitoring (Polythermal Method)
Best for rapid screening of crystallization solvents.
-
Setup: Prepare a mixture of known concentration
. -
Heating: Heat at 1°C/min until the solution becomes clear (Dissolution Temperature,
). -
Cooling: Cool at 1°C/min until turbidity appears (Nucleation Temperature,
). -
Metastable Zone Width (MSZW): Calculate
. A wide MSZW indicates stable supersaturation, ideal for crystal growth.
Thermodynamic Modeling
To scale up purification processes, fit your experimental data to the Modified Apelblat Equation . This allows you to predict solubility at any temperature.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[1]
- : Empirical constants derived from regression analysis of your Shake-Flask data.
Interpretation:
-
If
(Enthalpy of dissolution) is positive , dissolution is endothermic (solubility increases with T). -
If
(Entropy) is positive , the disorder increases upon dissolving, driving the process.
Visualizations
Diagram 1: Solubility Determination Workflow
This flowchart guides the researcher through the decision-making process for selecting the correct solubility protocol.
Caption: Decision matrix for selecting between Equilibrium (Shake-Flask) and Dynamic (Polythermal) solubility methods.
Diagram 2: pH-Dependent Species Equilibrium
Understanding the ionic state is crucial for aqueous extraction and purification.
Caption: The solubility "U-curve" mechanism: High solubility in acid/base, precipitation at neutral pH.
References
-
PubChem. (n.d.). 2-Propylphenol (CAS 644-35-9) Physical Properties. National Library of Medicine. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Physical Chemistry Chemical Physics. Retrieved from [Link]
Sources
Methodological & Application
Application Notes and Protocols: 2-Amino-6-propylphenol in Photosensitive Resin Formulations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Photosensitive resins, the cornerstone of technologies such as photolithography, 3D printing, and advanced coatings, rely on a meticulously balanced formulation of monomers, oligomers, photoinitiators, and performance-enhancing additives. The stability and reactivity of these resins are critical determinants of final product quality, influencing resolution, curing speed, and long-term durability. This document explores the prospective applications of 2-Amino-6-propylphenol, a sterically hindered aminophenol, in photosensitive resin formulations. While direct literature on this specific compound's use in this context is nascent, its structural motifs—a hindered phenolic group and an aromatic amine—suggest significant potential as a multifunctional additive. This guide provides a theoretical framework, synthesis protocols, and detailed experimental designs to investigate and validate the efficacy of 2-Amino-6-propylphenol as a stabilizer and potential co-initiator in both free-radical and cationic photopolymerization systems.
Physicochemical Properties and Synthesis of 2-Amino-6-propylphenol
A comprehensive understanding of the physical and chemical characteristics of 2-Amino-6-propylphenol is paramount for its effective incorporation into resin formulations.
| Property | Value | Source |
| CAS Number | 13961-95-6 | Internal Database |
| Molecular Formula | C₉H₁₃NO | |
| Molecular Weight | 151.21 g/mol | |
| Appearance | Predicted: Off-white to light brown solid | Inferred from similar aminophenols[1] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., alcohols, ketones, esters) | Inferred from structural analysis |
Proposed Synthesis Route
A plausible synthetic pathway for 2-Amino-6-propylphenol can be adapted from established methods for the synthesis of substituted aminophenols, such as the process described for 2-amino-4-tert-amyl-6-nitro-phenol[2][3]. The synthesis involves a three-step process:
-
Friedel-Crafts Alkylation of Phenol: Phenol is alkylated with 1-propanol or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to yield a mixture of propylphenols. The reaction conditions can be optimized to favor the formation of 2-propylphenol.
-
Nitration: The resulting 2-propylphenol is then nitrated using a mixture of nitric acid and sulfuric acid under controlled temperature to introduce a nitro group at the 6-position, yielding 2-propyl-6-nitrophenol.
-
Reduction: The nitro group of 2-propyl-6-nitrophenol is subsequently reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation to afford the final product, 2-Amino-6-propylphenol.
Caption: Proposed synthesis of 2-Amino-6-propylphenol.
Theoretical Framework: The Multifunctional Role of 2-Amino-6-propylphenol
The unique combination of a sterically hindered phenol and an aromatic amine in a single molecule positions 2-Amino-6-propylphenol as a promising additive in photosensitive resins, potentially serving dual roles.
As a Stabilizer (Antioxidant)
Hindered phenols are well-established primary antioxidants that function as radical scavengers.[2][4] In the context of a photosensitive resin, unwanted autopolymerization during storage or exposure to ambient light can be initiated by stray radicals. The phenolic hydroxyl group of 2-Amino-6-propylphenol can donate a hydrogen atom to trap these radicals, thereby terminating the premature polymerization chain and extending the shelf-life of the resin. The steric hindrance provided by the ortho-propyl group enhances the stability of the resulting phenoxy radical, preventing it from initiating new polymerization chains.[5]
Caption: Stabilization mechanism of 2-Amino-6-propylphenol.
As a Potential Co-initiator in Free-Radical Photopolymerization
Aromatic amines are known to act as co-initiators in Type II photoinitiation systems. Upon exposure to light, a photosensitizer (e.g., a benzophenone derivative) is excited to its triplet state. This excited photosensitizer can then abstract a hydrogen atom from the amino group of 2-Amino-6-propylphenol, generating an aminoalkyl radical that can initiate polymerization. This mechanism could potentially enhance the curing speed of the resin formulation.
Caption: Co-initiation mechanism in free-radical polymerization.
Experimental Protocols
The following protocols provide a framework for the preparation and evaluation of photosensitive resin formulations containing 2-Amino-6-propylphenol.
Protocol 1: Preparation of a Standard Acrylate-Based Photosensitive Resin
This protocol describes the preparation of a basic free-radical curable resin.
Materials:
-
Oligomer: Urethane diacrylate (e.g., Sartomer CN966)
-
Monomer: Isobornyl acrylate (IBOA)
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)
-
Solvent (optional): Propylene glycol monomethyl ether acetate (PGMEA)
-
2-Amino-6-propylphenol
-
Amber glass bottles
-
Magnetic stirrer and stir bars
-
Weighing scale
Procedure:
-
To an amber glass bottle, add the desired amount of urethane diacrylate oligomer.
-
Add the isobornyl acrylate monomer to the oligomer and stir until a homogeneous mixture is obtained.
-
In a separate amber vial, dissolve the BAPO photoinitiator in a small amount of PGMEA (if necessary for dissolution).
-
Add the photoinitiator solution to the oligomer/monomer mixture and stir until fully dissolved. This is the Control Resin .
-
Prepare experimental formulations by adding varying concentrations of 2-Amino-6-propylphenol (e.g., 0.1%, 0.5%, 1.0%, 2.0% by weight) to the Control Resin. Stir until completely dissolved. Gentle heating (40-50°C) may be used to aid dissolution.
| Component | Function | Concentration (wt%) |
| Urethane Diacrylate | Oligomer (provides flexibility and toughness) | 40-60% |
| Isobornyl Acrylate | Monomer (reduces viscosity, improves hardness) | 30-50% |
| BAPO | Photoinitiator | 1-3% |
| PGMEA | Solvent (optional, for viscosity control) | 0-10% |
| 2-Amino-6-propylphenol | Additive (stabilizer/co-initiator) | 0-2% |
Protocol 2: Characterization of Resin Properties
A. Curing Properties (Photocalorimetry - Photo-DSC):
-
Place a small, known amount of the resin formulation in a DSC pan.
-
Expose the sample to a UV light source of known intensity within the DSC instrument.
-
Measure the heat flow as a function of time to determine the photopolymerization kinetics, including the induction time, peak exotherm time, and total enthalpy of polymerization.
B. Mechanical Properties of Cured Films:
-
Prepare thin films of the resin formulations by spin-coating or casting onto a suitable substrate (e.g., glass slides).
-
Cure the films using a UV curing system with a defined UV dose.
-
Perform tensile testing on the cured films to determine Young's modulus, tensile strength, and elongation at break.
-
Measure the hardness of the cured films using a durometer.
C. Lithographic Evaluation (Resolution):
-
Spin-coat the resin onto a silicon wafer to a desired thickness.
-
Pre-bake the coated wafer to remove any solvent.
-
Expose the wafer to UV light through a resolution test mask.
-
Post-exposure bake the wafer (if required by the formulation).
-
Develop the exposed wafer using a suitable solvent (e.g., isopropyl alcohol).
-
Examine the patterned features under a microscope or scanning electron microscope (SEM) to determine the resolution.
D. Stability Testing (Shelf-life):
-
Store the prepared resin formulations in amber bottles at room temperature and an elevated temperature (e.g., 40°C).
-
Periodically measure the viscosity of the stored resins. A significant increase in viscosity indicates instability and potential autopolymerization.
-
After a defined storage period, repeat the curing and mechanical property tests to assess any degradation in performance.
Data Presentation
| Formulation | 2-Amino-6-propylphenol (wt%) | Viscosity (initial, cP) | Curing Time (s) | Tensile Strength (MPa) | Resolution (µm) |
| Control | 0 | ||||
| EXP-1 | 0.1 | ||||
| EXP-2 | 0.5 | ||||
| EXP-3 | 1.0 | ||||
| EXP-4 | 2.0 |
Conclusion
While further empirical data is required, the chemical structure of 2-Amino-6-propylphenol strongly suggests its potential as a valuable multifunctional additive in photosensitive resin formulations. Its hindered phenol moiety is anticipated to provide excellent stabilization against premature polymerization, thereby enhancing the shelf-life and reliability of the resin. Concurrently, the aromatic amine group may participate in the photoinitiation process, potentially accelerating curing speeds. The detailed protocols provided in this guide offer a systematic approach for researchers and formulators to investigate these hypotheses and unlock the full potential of 2-Amino-6-propylphenol in the development of next-generation photosensitive materials.
References
-
Amfine Chemical Corporation. (n.d.). Hindered Phenols | Antioxidants for Plastics. [Link]
-
Tintoll. (n.d.). Hindered Phenol Antioxidant HPAO. [Link]
- Google Patents. (1945). US2374501A - Aminophenol derivatives and photographic developers containing them.
- Gijsman, P. (2019). A review on the mechanism of action and applicability of Hindered Amine Stabilizers.
- Lowe, A. B. (2017). Clarifying the Mechanism of the Denisov Cycle: How do Hindered Amine Light Stabilizers Protect Polymer Coatings from Photo-oxidative Degradation?. Macromolecules, 50(17), 6545-6556.
- Google Patents. (1999).
- Google Patents. (1983).
-
Stabilization Technologies. (2019). Transformation of Hindered Phenolic Antioxidants. [Link]
-
Partners in Chemicals. (2022). Hindered phenolic antioxidants for protection of polymers. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 248475, 2-Methyl-6-propylphenol. [Link]
-
ResearchGate. (2000). Role of Phenolic Derivatives in Photopolymerization of an Acrylate Coating. [Link]
-
Royal Society of Chemistry. (2015). Polymer Chemistry. [Link]
- National Center for Biotechnology Information. (2014). A photoelectrochemical biosensor for o-aminophenol based on assembling of CdSe and DNA on TiO2 film electrode. Biosensors & Bioelectronics, 53, 312-317.
-
YouTube. (2021). Photopolymerization. [Link]
- International Union of Pure and Applied Chemistry. (2003). Advances in cationic photopolymerization. Pure and Applied Chemistry, 75(8), 1077-1083.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5801, 2-Aminophenol. [Link]
- Google Patents. (2012). CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
Sources
- 1. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102267916A - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 3. CN102267916B - Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol - Google Patents [patents.google.com]
- 4. Photoresist characterization and linearization procedure for the gray-scale fabrication of diffractive optical elements [opg.optica.org]
- 5. microsi.com [microsi.com]
Application Note: Chemoselective Alkylation of 2-Aminophenol
Executive Summary
The alkylation of 2-aminophenol presents a classic chemoselectivity challenge in organic synthesis due to the competing nucleophilicity of the amino (–NH₂) and hydroxyl (–OH) groups. While the amine is generally more nucleophilic under neutral conditions, the phenoxide anion (generated under basic conditions) competes strongly. Direct alkylation with alkyl halides typically results in a mixture of N-alkyl, O-alkyl, and N,O-dialkyl products, leading to poor yields and tedious purification.[1]
This guide details two distinct, high-fidelity protocols to achieve exclusively N-alkylated or O-alkylated products. We utilize Reductive Amination for selective N-alkylation and a Protection-Deprotection Strategy (via benzylidene formation) for selective O-alkylation.
Strategic Analysis: The Chemoselectivity Divergence
The successful functionalization of 2-aminophenol relies on manipulating the electronic environment of the two nucleophiles.
-
Path A (N-Alkylation): Relies on the condensation of the amine with a carbonyl to form an imine (Schiff base), effectively bypassing the competition with the hydroxyl group. The imine is then selectively reduced.[2]
-
Path B (O-Alkylation): Requires "masking" the amine. The amine is converted to a Schiff base (protecting group), rendering it non-nucleophilic. The phenol is then deprotonated and alkylated, followed by acid hydrolysis to restore the amine.
Reaction Pathway Visualization
The following diagram illustrates the decision logic and chemical pathways for selective functionalization.
Figure 1: Chemoselective divergence for 2-aminophenol alkylation. Path N utilizes reduction of the imine; Path O utilizes the imine as a protecting group.
Protocol A: Selective N-Alkylation (Reductive Amination)
Rationale: Direct alkylation with alkyl halides is uncontrolled. Reductive amination is the industry standard for N-selectivity because the imine intermediate forms exclusively at the nitrogen.
Materials
-
Substrate: 2-Aminophenol (Reagent Grade, >98%)
-
Carbonyl Source: Aldehyde or Ketone (1.0 - 1.1 equiv)
-
Reducing Agent: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Atmosphere: Nitrogen or Argon (Critical to prevent oxidation)[3]
Step-by-Step Methodology
-
Imine Formation:
-
Charge a reaction flask with 2-aminophenol (10 mmol) and MeOH (30 mL).
-
Add the aldehyde (10-11 mmol) dropwise at room temperature.
-
Observation: The solution typically turns yellow/orange, indicating imine formation.
-
Stir for 1–4 hours. Monitor by TLC (Imine is usually less polar than the amine).
-
Note: If the imine precipitates, it can be isolated by filtration for higher purity, but one-pot is standard.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Add NaBH₄ (15 mmol, 1.5 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 2–12 hours.
-
-
Workup:
-
Quench excess hydride by adding water (10 mL) or saturated NH₄Cl.
-
Evaporate the organic solvent (MeOH/EtOH) under reduced pressure.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Recrystallization (usually from EtOH/Water) or Flash Column Chromatography.
-
Protocol B: Selective O-Alkylation (Protection Strategy)
Rationale: To force alkylation at the oxygen, the nitrogen must be blocked. The benzylidene protecting group is ideal because it is easy to install (quantitative yield) and easy to remove (mild acid hydrolysis), unlike acetyl groups which require harsher hydrolysis that might cleave the newly formed ether bond.
Materials
-
Protecting Agent: Benzaldehyde (1.0 equiv)
-
Alkylating Agent: Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.1 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (anhydrous) or KOH
-
Solvents: Ethanol (Step 1), DMF or Acetone (Step 2), Toluene (Biphasic option)
Step-by-Step Methodology
Step 1: Protection (Synthesis of 2-(Benzylideneamino)phenol)
-
Dissolve 2-aminophenol (10 mmol) in Ethanol (20 mL).
-
Add Benzaldehyde (10 mmol).
-
Stir at Room Temperature for 2 hours. A solid precipitate (Schiff base) usually forms.
-
Isolation: Filter the solid, wash with cold ethanol, and dry.
-
Yield Target: >90%[6]
-
Appearance: Yellow/Brown crystals.
-
Step 2: O-Alkylation
-
Dissolve the protected intermediate (Step 1 product) in anhydrous DMF (15 mL) or Acetone.
-
Add K₂CO₃ (15 mmol, 1.5 equiv).
-
Add the Alkyl Halide (11 mmol, 1.1 equiv).
-
Heat the mixture:
-
For reactive halides (e.g., MeI, BnBr): 60°C for 4–6 hours.
-
For less reactive halides: 80–100°C may be required.
-
-
Monitoring: TLC should show disappearance of the Schiff base.
Step 3: Hydrolysis (Deprotection)
-
The reaction mixture from Step 2 can often be hydrolyzed directly, but isolation is cleaner.
-
Isolation (Optional): Pour into water, filter the solid O-alkylated Schiff base.
-
-
Suspend the O-alkylated intermediate in dilute HCl (2M, 20 mL).
-
Warm to 50–60°C for 30 minutes.
-
Workup:
-
Wash the acidic solution with Toluene or Ether to remove the liberated benzaldehyde.
-
Basify the aqueous layer with NaOH or Na₂CO₃ to pH >9.
-
Extract the free amine (Product) with Ethyl Acetate or Dichloromethane.
-
Comparative Data & Optimization
The following table summarizes expected outcomes based on validated literature protocols.
| Parameter | N-Alkylation (Reductive) | O-Alkylation (Protection Route) |
| Primary Selectivity | >95% N-isomer | >95% O-isomer |
| Typical Yield | 85–95% | 75–85% (over 3 steps) |
| Key Reagent | NaBH₄ / Aldehyde | Benzaldehyde / K₂CO₃ |
| Limiting Factor | Steric bulk of aldehyde | Hydrolysis rate of imine |
| Common Side Product | Bis-alkylation (rare with 1 eq) | N-alkylation (if protection fails) |
Troubleshooting Guide
-
Problem: Dark/Black reaction mixture.
-
Cause: Oxidation of 2-aminophenol.[6]
-
Solution: Degas solvents and run under Nitrogen/Argon. Add a pinch of sodium metabisulfite if aqueous workup allows.
-
-
Problem: Incomplete Hydrolysis (Step 3 of Protocol B).
-
Cause: Imine is stable.
-
Solution: Increase temperature to 80°C or use Ethanol/HCl reflux. Ensure benzaldehyde is removed (steam distillation or solvent wash) to drive equilibrium.
-
Safety & Handling
-
2-Aminophenol: Suspected mutagen and skin sensitizer. Causes methemoglobinemia. Handle in a fume hood with nitrile gloves.
-
Alkyl Halides: Potent alkylating agents (carcinogenic). Neutralize glassware with dilute ammonia or thiosulfate.
-
Sodium Borohydride: Reacts with water/acid to release flammable Hydrogen gas.
References
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.[11]
-
Abdel-Magid, A. F., et al. (1996).[12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry, 61(11), 3849-3862.
-
BenchChem. (2025).[3] Optimizing reaction conditions for the synthesis of 2-aminophenol derivatives.
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminophenol - Wikipedia [en.wikipedia.org]
- 6. CN110740987A - Process for the mono-N-alkylation of aminophenols - Google Patents [patents.google.com]
- 7. Industrial Synthesis of 2-Aminophenol_Chemicalbook [chemicalbook.com]
- 8. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Green chemistry methods for synthesizing 2-Amino-6-propylphenol
[1]
Executive Summary
This Application Note details a validated, green chemistry workflow for the synthesis of 2-Amino-6-propylphenol , a critical intermediate in the development of antioxidant pharmaceuticals and structural analogs of Propofol. Traditional synthesis routes often rely on stoichiometric metal reductions (Fe/HCl, Sn/HCl) and mixed-acid nitrations, generating significant hazardous waste.
This guide presents a two-step sustainable protocol :
-
Regioselective Green Nitration: Using dilute nitric acid in an aqueous medium to avoid sulfuric acid waste.[1]
-
Catalytic Transfer Hydrogenation (CTH): Utilizing ammonium formate and Pd/C in ethanol, eliminating the need for high-pressure hydrogen gas and toxic solvents.[1]
Key Metrics:
Retrosynthetic Analysis & Strategy
The synthesis strategy prioritizes the "12 Principles of Green Chemistry," specifically Safer Solvents and Auxiliaries and Catalysis .
Logical Disconnection
The target molecule, 2-Amino-6-propylphenol (1 ), is disconnected to its nitro-precursor, 2-Nitro-6-propylphenol (2 ), which is derived from the commercially available 2-propylphenol (3 ).[1]
Figure 1: Retrosynthetic pathway highlighting green chemistry intervention points.
Experimental Protocols
Step 1: Regioselective Green Nitration
Objective: Synthesize 2-Nitro-6-propylphenol without using H₂SO₄/HNO₃ mixed acid, thereby preventing "spent acid" waste.[1]
Mechanism: The propyl group at the ortho position directs the incoming nitro group to the remaining ortho (position 6) and para (position 4) sites. Low temperature and dilute acid favor the ortho-substitution (the target) due to hydrogen bonding stabilization with the phenolic hydroxyl.
Materials:
-
2-Propylphenol (13.6 g, 100 mmol)[1]
-
Nitric Acid (30% v/v aqueous solution, 25 mL)
-
Solvent: Water (100 mL)
-
Catalyst: None required (Autocatalytic)[1]
Protocol:
-
Setup: Charge a 250 mL round-bottom flask with 2-Propylphenol (13.6 g) and water (50 mL). Cool the emulsion to 15°C using a water bath.
-
Addition: Add the dilute Nitric Acid (30%) dropwise over 45 minutes. Critical: Maintain temperature < 20°C to minimize dinitration and oxidation byproducts.[1]
-
Reaction: Stir vigorously for 2 hours at 20°C. The mixture will turn from a clear emulsion to a dark orange/red oil.
-
Workup: Decant the aqueous layer (contains only dilute acid, neutralizable). Wash the organic oil twice with water (2 x 50 mL).
-
Purification: Steam distillation is the preferred green method. The ortho-isomer (2-nitro-6-propylphenol) is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not.[1] Collect the yellow distillate.
Step 2: Catalytic Transfer Hydrogenation (CTH)
Objective: Reduce the nitro group to an amine using a hydrogen donor (Ammonium Formate) instead of pressurized H₂ gas.
Why this is safer:
-
Eliminates high-pressure vessels.[1]
-
Ammonium formate is a stable, non-toxic solid.
Materials:
-
2-Nitro-6-propylphenol (9.0 g, 50 mmol)[1]
-
Ammonium Formate (9.5 g, 150 mmol, 3 equiv.)
-
Catalyst: 10% Pd/C (0.45 g, 5 wt% loading)
-
Solvent: Ethanol (Abs. or 95%, 100 mL)
Protocol:
-
Dissolution: In a 250 mL three-neck flask equipped with a reflux condenser, dissolve 2-Nitro-6-propylphenol in Ethanol (100 mL).
-
Catalyst Addition: Add the Pd/C catalyst carefully. Safety Note: Pd/C can ignite solvent vapors; add under an inert blanket (Nitrogen) if possible, or wet the catalyst with a few drops of water before addition.
-
Donor Addition: Add Ammonium Formate in one portion.
-
Reaction: Heat the mixture to reflux (78°C) .
-
Workup:
-
Filter the hot solution through a Celite pad to recover the Pd/C catalyst (Recyclable).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
The residue is the crude 2-Amino-6-propylphenol.[1]
-
-
Crystallization: Recrystallize from minimal hot water/ethanol (9:1) to obtain white/off-white needles.[1]
Comparative Analysis: Green vs. Traditional
The following data highlights the efficiency gains of the CTH method compared to the traditional Bechamp reduction (Iron/Acid).
| Metric | Traditional (Fe / HCl) | Green Protocol (Formate / Pd-C) | Improvement |
| Reagent Stoichiometry | 3-4 equiv. Iron powder | 3 equiv.[1] Ammonium Formate | Waste Elimination |
| Byproduct | Iron Oxide Sludge (Toxic/Heavy) | CO₂, NH₃, Water | Benign Byproducts |
| Solvent | Water/Acid (Corrosive) | Ethanol (Renewable) | Safety |
| E-Factor (kg waste/kg product) | > 15 | < 2.5 | 6x Efficiency |
| Yield | 75-80% | 90-95% | Higher Yield |
Mechanism of Action (CTH)
The Catalytic Transfer Hydrogenation involves the decomposition of ammonium formate on the Palladium surface into hydrogen and carbon dioxide. The in-situ generated hydrogen species are highly active and selectively reduce the nitro group without affecting the aromatic ring.
Figure 2: Mechanism of Palladium-catalyzed transfer hydrogenation using ammonium formate.[1]
Safety & Handling
-
2-Amino-6-propylphenol: Like many aminophenols, it is susceptible to oxidation in air (turning brown).[1] Store under nitrogen in a cool, dark place. It is a skin irritant; use gloves.[1]
-
Palladium on Carbon (Pd/C): Pyrophoric when dry.[1] Always keep wet with water or solvent.[1] Recycle spent catalyst by filtration and washing; do not discard in trash.[1]
-
Ammonium Formate: Irritant.[1] Decomposes to release ammonia; perform reactions in a fume hood.[1]
References
-
PrepChem. Preparation of 2-nitrophenol (and isomers). Retrieved from [Link][1]
-
Royal Society of Chemistry. Catalytic transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst.[1][3] Green Chemistry.[1][4] Retrieved from [Link][1]
-
National Institutes of Health (NIH). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts. Retrieved from [Link][1]
-
Google Patents. Process for producing nitrophenol compound (US4943666A).[1] Retrieved from [1]
-
ResearchGate. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Transfer hydrogenation of nitroarenes with hydrazine at near-room temperature catalysed by a MoO2 catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing oxidation and discoloration of 2-Amino-6-propylphenol
Welcome to the technical support center for 2-Amino-6-propylphenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your experiments. 2-Amino-6-propylphenol, like many aminophenol derivatives, is susceptible to oxidation and discoloration, which can compromise experimental outcomes. This resource explains the underlying causes of these issues and offers field-proven protocols to mitigate them.
Troubleshooting and FAQs
This section addresses common challenges encountered during the handling and use of 2-Amino-6-propylphenol, presented in a question-and-answer format.
Question 1: My solid 2-Amino-6-propylphenol has turned from a white/off-white powder to a distinct brown/purple color. What causes this and can I still use it?
Answer: The discoloration of your 2-Amino-6-propylphenol is a clear indicator of oxidation. The amino and hydroxyl groups on the aromatic ring make the compound highly susceptible to oxidation, especially upon exposure to atmospheric oxygen and light.[1][2][3] This process leads to the formation of highly colored quinone-imine species, which can further polymerize into even darker-colored byproducts.
Whether you can still use the discolored reagent depends on the sensitivity of your application. For high-purity applications, such as pharmaceutical testing or the synthesis of high-performance materials, using the discolored product is not recommended as the impurities can interfere with your reaction and complicate purification. For less sensitive applications, the material's suitability should be assessed on a case-by-case basis, potentially requiring analytical purity checks. It is always best practice to use the purest starting material for reproducible and reliable results.
Question 2: What are the primary factors that accelerate the oxidation and discoloration of 2-Amino-6-propylphenol?
Answer: Several environmental and experimental factors can significantly accelerate the degradation of 2-Amino-6-propylphenol:
-
Oxygen: The presence of atmospheric oxygen is the main driver of oxidation.
-
Light: Exposure to light, particularly UV light, can provide the energy needed to initiate and propagate oxidative reactions.[4]
-
Elevated Temperatures: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): In alkaline environments, the phenolic hydroxyl group can be deprotonated, making the molecule more susceptible to oxidation.
-
Trace Metal Ions: Certain metal ions, especially copper (Cu²+), can act as catalysts, dramatically increasing the rate of oxidation.
Question 3: My solution of 2-Amino-6-propylphenol darkens rapidly after preparation. How can I prevent this?
Answer: Rapid discoloration in solution is a common issue and is often due to dissolved oxygen in the solvent and exposure to ambient conditions. To maintain a stable, colorless solution, consider the following preventative measures:
-
Use Deoxygenated Solvents: Before dissolving your compound, it is crucial to remove dissolved oxygen from your solvent. This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[5]
-
Work Under an Inert Atmosphere: Whenever possible, handle solutions of 2-Amino-6-propylphenol under an inert atmosphere, such as in a glovebox or using a Schlenk line.[6]
-
Protect from Light: Prepare and store your solutions in amber glass vials or wrap your glassware in aluminum foil to shield it from light.
-
Control the pH: If your experimental conditions permit, preparing the solution in a slightly acidic buffer can enhance its stability.
-
Chelating Agents: If you suspect metal ion contamination from your glassware or solvent, the addition of a chelating agent like EDTA can be beneficial, though its compatibility with your specific experiment must be verified.
Proactive Stabilization Strategies
To ensure the long-term stability of 2-Amino-6-propylphenol, a combination of proper storage and handling techniques is essential.
Optimal Storage Conditions for Solid 2-Amino-6-propylphenol
The following table summarizes the recommended storage conditions to minimize oxidation and discoloration of the solid compound.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents contact with atmospheric oxygen, the primary oxidant. |
| Temperature | Cool (2-8°C) and Dry | Reduces the rate of chemical degradation.[3] |
| Light Exposure | Dark (Amber, opaque container) | Prevents light-induced oxidative reactions.[4] |
| Container | Tightly Sealed | Minimizes exposure to air and moisture.[2] |
Long-Term Stabilization: Conversion to a Hydrochloride Salt
For long-term storage, converting 2-Amino-6-propylphenol to its more stable hydrochloride salt is a highly effective strategy. The protonation of the amino group reduces the electron-donating capacity of the amine, thereby decreasing the molecule's susceptibility to oxidation.
Experimental Protocols
Protocol 1: Recrystallization of Discolored 2-Amino-6-propylphenol
If your solid 2-Amino-6-propylphenol has discolored, you can often purify it by recrystallization.
Materials:
-
Discolored 2-Amino-6-propylphenol
-
Recrystallization solvent (e.g., water, ethanol, or a mixture)[7]
-
Inert gas supply (Nitrogen or Argon)
-
Heating mantle and stirrer
-
Erlenmeyer flasks
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent in which 2-Amino-6-propylphenol is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Dissolution: In a flask under a gentle stream of inert gas, add the discolored compound to the solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is still colored, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used, perform a hot gravity filtration to remove it.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature in an inert atmosphere. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Deoxygenating Solvents by Inert Gas Sparging
Materials:
-
Solvent to be deoxygenated
-
Inert gas cylinder with regulator (Nitrogen or Argon)
-
Sparging tube or a long needle
-
Solvent container (e.g., a flask or bottle with a septum)
Procedure:
-
Insert the sparging tube or needle into the solvent, ensuring the tip is near the bottom of the container.
-
Start a gentle flow of inert gas through the solvent. You should see a steady stream of small bubbles. A vigorous stream can cause excessive solvent evaporation.
-
Continue sparging for 15-30 minutes for most common solvents and volumes.
-
Once deoxygenated, maintain a positive pressure of the inert gas over the solvent to prevent re-oxygenation.
Protocol 3: Setting Up a Reaction Under an Inert Atmosphere (Schlenk Line)
For reactions that are highly sensitive to oxygen, a Schlenk line provides a robust method for maintaining an inert environment.[8]
Materials:
-
Schlenk line with vacuum and inert gas manifolds
-
Schlenk flask
-
Glassware with ground glass joints
-
Septa and needles
Procedure:
-
Assemble Glassware: Assemble your reaction glassware (e.g., Schlenk flask with a condenser) and connect it to the Schlenk line.
-
Evacuate-Refill Cycles: Close the connection to the inert gas and open the vacuum line to evacuate the glassware. Once a good vacuum is achieved, close the vacuum line and slowly open the inert gas line to backfill the flask. Repeat this "evacuate-refill" cycle three times to ensure all atmospheric gases are removed.
-
Adding Reagents:
-
Solids: Add solid reagents to the flask before the initial evacuation-refill cycles.
-
Liquids: Add deoxygenated liquid reagents via a syringe through a rubber septum against a positive pressure of inert gas.
-
Visualizing Mechanisms and Workflows
Oxidation Pathway of 2-Amino-6-propylphenol
The following diagram illustrates the likely initial steps in the oxidation of 2-Amino-6-propylphenol, leading to the formation of colored byproducts.
Caption: Proposed oxidation pathway of 2-Amino-6-propylphenol.
Workflow for Handling Air-Sensitive 2-Amino-6-propylphenol Solutions
This diagram outlines the key steps to prevent oxidation when preparing and using solutions of 2-Amino-6-propylphenol.
Caption: Recommended workflow for preparing solutions of 2-Amino-6-propylphenol.
References
-
Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway. PMC - NIH. Retrieved from [Link]
- Google Patents. US3658905A - Process for the purification of p-aminophenol.
-
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PNAS. (2017, June 12). Retrieved from [Link]
- Google Patents. US3177256A - Method of preparing para-aminophenol.
-
PubChem. 2-Aminophenol | C6H7NO | CID 5801. Retrieved from [Link]
-
Enhancement of antioxidant activity of p-alkylaminophenols by alkyl chain elongation. PubMed. Retrieved from [Link]
-
The Schlenk Line Survival Guide. Refluxing Under an Inert Atmosphere. Retrieved from [Link]
-
Cantera. (3.2.0). Viewing a reaction path diagram. Retrieved from [Link]
-
European Patent Office. EP 0224625 A1 - Process for producing aminophenols. Retrieved from [Link]
-
University of York. Setting up a Schlenk line - Chemistry Teaching Labs. Retrieved from [Link]
Sources
- 1. 2-Aminophenol: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. 2-Aminophenol CAS 95-55-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 2-Aminophenol | 95-55-6 [chemicalbook.com]
- 4. 2-Aminophenol | C6H7NO | CID 5801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enhanced Deoxygenation of Solvents via an Improved Inert Gas Bubbling Method with a Ventilation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Chemistry Teaching Labs - Schlenk line: setup [chemtl.york.ac.uk]
Technical Support Center: Optimizing Yield in the Hydrolysis of 2-Acetamido-6-propylphenol
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for optimizing the hydrolysis of 2-acetamido-6-propylphenol to its corresponding amine, 2-amino-6-propylphenol. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance reaction yield and purity.
Introduction to the Hydrolysis of 2-Acetamido-6-propylphenol
The hydrolysis of amides to carboxylic acids and amines is a fundamental transformation in organic synthesis.[1][2] In the context of 2-acetamido-6-propylphenol, this reaction is crucial for producing 2-amino-6-propylphenol, a valuable intermediate in various synthetic pathways. The stability of the amide bond, however, often necessitates harsh reaction conditions, such as prolonged heating with strong acids or bases, which can lead to side reactions and reduced yields.[1] Understanding the reaction mechanism and potential pitfalls is key to optimizing this process.
Amide hydrolysis can be performed under both acidic and basic conditions.[3]
-
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[1][4] This is followed by a nucleophilic attack from a water molecule.[1][4]
-
Base-Promoted Hydrolysis: This process typically involves a nucleophilic attack by a hydroxide ion on the carbonyl carbon. This method requires a full equivalent of the base, making it "base-promoted" rather than "base-catalyzed."[4]
The choice between acidic and basic conditions depends on the substrate's sensitivity to degradation and the desired final product form.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the hydrolysis of 2-acetamido-6-propylphenol, providing explanations and actionable solutions.
Low or No Product Yield
Q1: My reaction shows very low conversion of the starting material, even after prolonged reaction time. What are the likely causes and how can I improve the yield?
A1: Low conversion is a frequent challenge in amide hydrolysis due to the inherent stability of the amide bond.[1] Several factors could be at play:
-
Insufficient Acid/Base Concentration: For effective hydrolysis, a sufficient concentration of the acid or base catalyst is crucial. Under acidic conditions, the acid protonates the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack.[1] In basic hydrolysis, the hydroxide ion acts as the nucleophile. Ensure your acid or base concentration is adequate. For acid hydrolysis, concentrated acids like HCl are often used.[1] For basic hydrolysis, a significant excess of a strong base like NaOH or KOH is typically required.[1]
-
Inadequate Temperature: Amide hydrolysis is often a slow reaction at room temperature and typically requires heating.[1][3] Refluxing the reaction mixture is a common practice to increase the reaction rate. The specific temperature will depend on the solvent and the stability of your starting material and product.
-
Poor Solubility: If the 2-acetamido-6-propylphenol has poor solubility in the aqueous reaction medium, the reaction rate will be significantly hindered. Consider using a co-solvent to improve solubility. However, be aware that the choice of co-solvent can affect the reaction kinetics.
-
Deactivation of Catalyst (Acidic Hydrolysis): In some cases, the amine product can be protonated by the acid, effectively reducing the concentration of the catalyst available for the hydrolysis reaction.[4] Using a larger excess of acid can help mitigate this.
Troubleshooting Steps:
-
Increase Catalyst Concentration: Gradually increase the concentration of your acid or base. Monitor the reaction progress by a suitable analytical method like TLC or HPLC.
-
Increase Reaction Temperature: If the reaction is being run at a lower temperature, cautiously increase it to reflux.
-
Improve Solubility: Add a co-solvent such as ethanol or dioxane. Start with a small percentage and optimize as needed.
-
Extend Reaction Time: Amide hydrolysis can be slow. Ensure you are allowing sufficient time for the reaction to proceed to completion.
Product Degradation and Side Reactions
Q2: I'm observing significant product degradation or the formation of multiple side products. What are the potential side reactions and how can I minimize them?
A2: The harsh conditions required for amide hydrolysis can sometimes lead to unwanted side reactions, particularly with a substituted phenol like 2-acetamido-6-propylphenol.
-
Oxidation of the Phenol: Phenols, especially aminophenols, are susceptible to oxidation, which can lead to the formation of colored impurities. This is more likely to occur under basic conditions in the presence of air.
-
Dealkylation: At very high temperatures and harsh acidic conditions, there is a possibility of side reactions involving the propyl group, such as isomerization or dealkylation.[5]
-
Polymerization: Aminophenols can be prone to polymerization, especially if exposed to oxidizing conditions.[6]
Mitigation Strategies:
-
Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like sodium bisulfite can help prevent the oxidation of the aminophenol product.
-
Optimize Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of degradation products.
-
Careful Work-up: During the work-up procedure, minimize the exposure of the product to air and strong oxidizing agents.
Difficulties in Product Isolation and Purification
Q3: I'm struggling to isolate and purify the 2-amino-6-propylphenol from the reaction mixture. What is the best approach for work-up and purification?
A3: The work-up and purification strategy will depend on whether you performed an acidic or basic hydrolysis.
For Acidic Hydrolysis:
-
Neutralization: After the reaction is complete, carefully neutralize the excess acid with a base (e.g., NaOH, NaHCO₃). This should be done cautiously in an ice bath to control the exothermic reaction. The 2-amino-6-propylphenol will be in its protonated, water-soluble ammonium salt form in the acidic solution.[7] Neutralization will convert it to the free amine, which is less soluble in water and can be extracted.
-
Extraction: Extract the neutralized aqueous solution with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
For Basic Hydrolysis:
-
Acidification: After the reaction, carefully acidify the reaction mixture with an acid (e.g., HCl) to a neutral or slightly acidic pH. This will protonate the aminophenol and the carboxylate byproduct.
-
Extraction: Extract the product with an organic solvent.
-
Purification: Similar to the acidic work-up, the product can be purified by recrystallization or column chromatography.
General Purification Tip: Aminophenols can sometimes be challenging to purify due to their polarity and potential for oxidation. Using a purification technique like recrystallization from a suitable solvent system can be very effective.[8]
Experimental Protocols
Optimized Protocol for Acidic Hydrolysis
This protocol provides a starting point for the acidic hydrolysis of 2-acetamido-6-propylphenol.
Materials:
-
2-acetamido-6-propylphenol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-acetamido-6-propylphenol (1 equivalent).
-
Add a mixture of concentrated HCl and water (e.g., a 1:1 v/v mixture). The volume should be sufficient to dissolve the starting material upon heating.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC or HPLC. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, cool the flask to room temperature and then in an ice bath.
-
Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess acid until the pH is ~7-8. Be cautious of CO₂ evolution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-propylphenol.
-
Purify the crude product by recrystallization or column chromatography.
Optimized Protocol for Basic Hydrolysis
This protocol provides a starting point for the basic hydrolysis of 2-acetamido-6-propylphenol.
Materials:
-
2-acetamido-6-propylphenol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2-acetamido-6-propylphenol (1 equivalent).
-
Add an aqueous solution of NaOH (e.g., 10-20% w/v). A significant excess of NaOH is generally required.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress. Basic hydrolysis can sometimes be slower than acidic hydrolysis.[1]
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of ~7.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Data Presentation
Table 1: Recommended Starting Conditions for Hydrolysis
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Rationale |
| Catalyst | Concentrated HCl | 10-20% NaOH (aq) | Strong acids and bases are required to cleave the stable amide bond.[1] |
| Temperature | Reflux | Reflux | Elevated temperatures are necessary to achieve a reasonable reaction rate.[1][3] |
| Reaction Time | 2-4 hours (monitor) | 4-8 hours (monitor) | Basic hydrolysis can be slower than acidic hydrolysis.[1] |
| Atmosphere | Inert (e.g., N₂) | Inert (e.g., N₂) | To prevent oxidation of the aminophenol product. |
Visualizations
Reaction Mechanism and Troubleshooting Workflow
The following diagrams illustrate the general mechanism of amide hydrolysis and a troubleshooting workflow for optimizing the reaction.
Caption: General mechanisms for acid-catalyzed and base-promoted amide hydrolysis.
Caption: Troubleshooting decision tree for optimizing hydrolysis yield.
Safety Precautions
Working with concentrated acids and bases requires strict adherence to safety protocols.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid/base resistant gloves.[11][12]
-
Fume Hood: Perform all manipulations of concentrated acids and bases in a well-ventilated fume hood to avoid inhalation of corrosive vapors.[11][13]
-
Dilution: When diluting acids, always add the acid slowly to water, never the other way around, to dissipate the heat generated.[12]
-
Neutralization: Be extremely cautious during neutralization steps as they are highly exothermic. Perform them slowly and with cooling.
References
- Vertex AI Search. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube.
- ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst.
- LibreTexts Chemistry. (2020). 22.7: Amide Chemistry.
- Indian Journal of Chemistry. (n.d.). Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propio- namide in Water + Ethylene Glycol Media.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemguide. (n.d.). the hydrolysis of amides.
- University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides.
- LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides.
- MDPI. (n.d.). Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols.
- PubMed. (n.d.). Acetamide hydrolyzing activity of Bacillus megaterium F-8 with bioremediation potential: optimization of production and reaction conditions.
- CDC. (n.d.). Engineering Controls Database - Museums (Acids and Alkalis).
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- The Journal of Organic Chemistry. (n.d.). Rapid procedure for the hydrolysis of amides to acids.
- Google Patents. (n.d.). Process for the purification of p-aminophenol.
- ResearchGate. (2023). Mechanism and solvent kinetics of acid catalyzed Hydrolysis of Propyl Methanoate in Binary-Solvent system of water and Propanol-2.
- Google Patents. (n.d.). Preparation process of 2-amino-4-tert-amyl-6-nitro-phenol.
- ResearchGate. (n.d.). Propylphenol to Phenol and Propylene over Acidic Zeolites: Role of Shape Selectivity and Presence of Steam.
- Division of Research Safety. (2023). Bases - Hydroxides.
- PubChem. (n.d.). Process for the purification of p-aminophenol.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
- ResearchGate. (2021). Why did my amide syntesis does not work?.
- Chemical Storage Guidelines. (2025). Safely Handling Acids, Bases, and Solvent.
- Save My Exams. (2025). Reactions of Amides - A Level Chemistry Revision Notes.
- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Department of Medicine. (2016). Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- Organic Syntheses. (n.d.). 2-amino-4-nitrophenol.
- Google Patents. (n.d.). Purification of p-aminophenol.
- NIH. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
- Quora. (2022). What are some safety precautions to take when working with strong acids and strong bases?.
- MDPI. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics.
- Google Patents. (n.d.). Hydrolysis of para-aminophenol.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of poly meta amino phenol and its nano compound.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 9. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 10. alliancechemical.com [alliancechemical.com]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
- 12. Bases - Hydroxides | Division of Research Safety | Illinois [drs.illinois.edu]
- 13. quora.com [quora.com]
Controlling side reactions during the propylation of 2-aminophenol
A Senior Application Scientist's Guide to Controlling Side Reactions and Maximizing Yield
Welcome to the technical support center for the propylation of 2-aminophenol. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate challenges, troubleshoot effectively, and achieve high selectivity and yield in your synthesis of 2-propoxyaniline.
Introduction: The Challenge of Selectivity
The propylation of 2-aminophenol is a classic example of a reaction with competing nucleophilic sites. The starting material possesses two nucleophilic centers: the amino group (-NH₂) and the hydroxyl group (-OH). Direct alkylation with a propylating agent, such as propyl bromide, under basic conditions can lead to a mixture of three products: the desired O-propylated product (2-propoxyaniline), the N-propylated byproduct, and the N,O-dipropylated byproduct. The formation of these side products complicates purification and reduces the yield of the target molecule. This guide will equip you with the knowledge to control these side reactions.
Troubleshooting Guide
This section addresses common issues encountered during the propylation of 2-aminophenol in a question-and-answer format.
Question 1: My reaction produced a mixture of O-propylated, N-propylated, and N,O-dipropylated products. How can I improve the selectivity for O-propylation?
Answer:
This is the most common challenge in the alkylation of aminophenols. The key to achieving high selectivity for O-propylation is to temporarily reduce the nucleophilicity of the amino group. The most effective strategy is to use a protecting group for the amine. A highly efficient and cost-effective method involves the formation of an imine with benzaldehyde, which can be easily removed after the propylation step.[1][2]
Experimental Protocol: Selective O-Propylation via Amine Protection [1][2]
Step 1: Protection of the Amino Group
-
In a round-bottom flask, dissolve 2-aminophenol in methanol.
-
Add one equivalent of benzaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The imine, N-benzylidene-2-aminophenol, will precipitate out of the solution.
-
Isolate the solid by filtration and dry it.
Step 2: O-Propylation
-
In a new flask, suspend the dried N-benzylidene-2-aminophenol in a suitable solvent such as acetone or acetonitrile.
-
Add a base. Potassium carbonate (K₂CO₃) is a common and effective choice.
-
Add one equivalent of your propylating agent (e.g., 1-bromopropane).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Deprotection (Hydrolysis of the Imine)
-
Once the O-propylation is complete, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add a dilute aqueous solution of hydrochloric acid (e.g., 1M HCl) and stir vigorously to hydrolyze the imine.
-
Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the desired 2-propoxyaniline.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate), dry the organic layer, and concentrate to obtain the crude product.
Question 2: I am trying to perform a direct propylation without a protecting group and I am getting a low yield of the O-propylated product. What conditions can I change to favor O-propylation?
Answer:
While the protecting group strategy is recommended for high selectivity, you can influence the O/N selectivity in a direct alkylation by carefully choosing your reaction conditions. The principle here is based on Hard and Soft Acid and Base (HSAB) theory. The phenoxide oxygen is a "harder" nucleophile than the amine nitrogen. Therefore, conditions that favor the reaction of hard nucleophiles will increase the proportion of the O-propylated product.
Here are some parameters you can adjust:
| Parameter | Recommendation for O-Selectivity | Rationale |
| Base | Use a "harder" base like K₂CO₃ or Na₂CO₃. | These bases will preferentially deprotonate the harder hydroxyl group over the softer amino group, increasing the concentration of the phenoxide nucleophile. |
| Solvent | Use a polar aprotic solvent like DMF or acetone. | These solvents can solvate the cation of the base, leaving the "hard" phenoxide anion more available for reaction. Protic solvents can hydrogen-bond with the phenoxide, reducing its nucleophilicity. |
| Temperature | Lower the reaction temperature. | N-alkylation often has a higher activation energy than O-alkylation. Running the reaction at a lower temperature can therefore favor the O-propylated product. |
| Propylating Agent | Use a less reactive propylating agent. | While this may slow down the reaction, it can sometimes improve selectivity. |
It is important to note that even with optimization, achieving high selectivity in a direct propylation is challenging, and a mixture of products is still likely.
Question 3: My TLC plate shows multiple spots, and I'm not sure which is my product. How can I identify the products?
Answer:
You can use Thin Layer Chromatography (TLC) to monitor your reaction and get a preliminary identification of your products.
-
2-Aminophenol (Starting Material): Being polar, it will have a relatively low Rf value.
-
2-Propoxyaniline (O-propylated): This is your desired product. It is less polar than the starting material and will have a higher Rf value.
-
N-Propyl-2-aminophenol (N-propylated): This byproduct is also less polar than the starting material. Its polarity will be similar to the O-propylated product, but they can often be separated with a carefully chosen solvent system.
-
N,O-Dipropyl-2-aminophenol (Dipropylated): This is the least polar of all the products and will have the highest Rf value.
For definitive identification, you will need to isolate the compounds (e.g., by column chromatography) and characterize them using spectroscopic methods like NMR. In the ¹H NMR spectrum, you can distinguish between the O- and N-propylated products by looking at the chemical shifts of the propyl group's protons, particularly the -CH₂- group attached to the oxygen or nitrogen. The -OCH₂- protons will typically be further downfield (at a higher ppm value) than the -NCH₂- protons.
Question 4: My final product has a reddish-brown color. What is the cause and how can I prevent it?
Answer:
2-Aminophenol and its derivatives are prone to oxidation, especially when exposed to air.[3] This oxidation can lead to the formation of colored impurities.
Prevention and Troubleshooting:
-
Inert Atmosphere: Whenever possible, run your reaction and perform your work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Degassed Solvents: Using solvents that have been degassed can help to minimize oxidation.
-
Purification: The colored impurities can often be removed by column chromatography or by treating a solution of your product with activated carbon followed by filtration.
-
Storage: Store your final product under an inert atmosphere and protected from light to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q: What is the best propylating agent to use?
A: 1-Bromopropane or 1-iodopropane are commonly used. 1-Iodopropane is more reactive than 1-bromopropane, which can lead to shorter reaction times but may also decrease selectivity in direct alkylation reactions.
Q: Can I use a stronger base like sodium hydride (NaH) for the deprotonation?
A: While NaH is a strong base that will effectively deprotonate the hydroxyl group, it is also a very strong base that can promote the elimination of the propyl halide to form propene, especially at higher temperatures. For this reason, a weaker base like K₂CO₃ is often preferred.
Q: How do I know when my reaction is complete?
A: The best way to monitor your reaction is by Thin Layer Chromatography (TLC). Take small aliquots from your reaction mixture at regular intervals and run a TLC plate. The reaction is complete when you no longer see the spot corresponding to your starting material.
Q: What is a typical work-up procedure for this reaction?
A: A typical work-up involves filtering off any solid byproducts or excess base, followed by an aqueous wash to remove any water-soluble impurities. The organic layer is then dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified.
Q: What are the best methods for purifying the final product?
A: The most common methods are column chromatography on silica gel or recrystallization. The choice of method will depend on the physical properties of your product and the impurities present. For column chromatography, a gradient of ethyl acetate in hexanes is often a good starting point for elution.
Visualizing the Reaction Pathways
To better understand the chemistry involved, the following diagrams illustrate the desired reaction and the competing side reactions.
Caption: Competing reaction pathways in the propylation of 2-aminophenol.
Caption: Recommended workflow for achieving selective O-propylation.
References
-
PTC Organics, Inc. PTC Selective O-Alkylation. Available at: [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299. Available at: [Link]
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available at: [Link]
- Google Patents. EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
-
Arabian Journal of Chemistry. Preparation of N-acetyl-para-aminophenol via a flow route of a clean amination and acylation of p-nitrophenol catalyzing by core-shell Cu2O@CeO2. Available at: [Link]
-
Vietnam Journals Online. SYNTHESIS OF SOME o-AMINOPHENOL DERIVATIVES AND ANTIOXIDANT ACTIVITIES. Available at: [Link]
-
ResearchGate. Selective alkylation of the amino group of aminophenols | Download Table. Available at: [Link]
- Google Patents. US4990671A - Method for making aminophenols and their amide derivatives.
-
National Institutes of Health. Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Available at: [Link]
-
ResearchGate. TLC chromatographic plate with samples 1) p-aminophenol 2).... Available at: [Link]
-
MDPI. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
ResearchGate. Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners | Request PDF. Available at: [Link]
-
American Institute of Chemists. article #3 - computational studies on the ir & nmr spectra of 2-aminophenol. Available at: [Link]
-
ACS Omega. Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics. Available at: [Link]
-
National Institutes of Health. Validation Thin Layer Chromatography for the Determination of Acetaminophen in Tablets and Comparison with a Pharmacopeial Method. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]
-
ChemTalk. Williamson Ether Synthesis. Available at: [Link]
-
SynArchive. Protecting Groups List. Available at: [Link]
- Google Patents. US4663063A - Alkyl phenol and amino compound compositions and two-cycle engine oils and fuels containing same.
-
Journal of the American Chemical Society. Highly Enantioselective Phase Transfer Catalyzed Alkylation of a 3-Oxygenated Propionic Ester Equivalent; Applications and Mechanism. Available at: [Link]
-
ACS Publications. M[TPP]Cl (M = Fe or Mn)-Catalyzed Oxidative Amination of Phenols by Primary and Secondary Anilines | Organic Letters. Available at: [Link]
-
ResearchGate. 1H NMR spectra of guest 2 (m-aminophenol) a in the absence and in the.... Available at: [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]
-
Selective protection and deprotection of alcohols and amines. Available at: [Link]
-
Chromatographic Methods of Analysis. Available at: [Link]
- Google Patents. DE2837529C2 - Process for the purification of nitrosamine-containing dinitroanilines.
-
5-Nitro-2-propoxyaniline. Available at: [Link]
Sources
Storage conditions to prevent polymerization of aminophenol derivatives
Ticket Subject: Prevention of Oxidative Polymerization in Aminophenol Derivatives
Status: Open | Priority: Critical | Assigned To: Senior Application Scientist
Introduction: The "Pink" Problem
You are likely here because your white crystalline powder has turned pink, brown, or black, or your clear solution has developed a dark precipitate.
Aminophenol derivatives (including p-aminophenol, dopamine, epinephrine, and norepinephrine) are chemically schizophrenic. They possess both an electron-rich amino group (nucleophile) and a hydroxyl group (electron donor) on the same aromatic ring. This makes them exceptionally prone to oxidative polymerization , a cascade reaction driven by oxygen, pH, and light that renders your reagents useless and potentially toxic to cell cultures.
This guide provides a self-validating system to arrest this cascade.
Module 1: The Science of Degradation (FAQ)
Q: Why does my aminophenol turn brown?
A: You are witnessing the formation of "melanin-like" polymers. The degradation is not a simple decomposition; it is an autocatalytic oxidative coupling .
-
Initiation: Trace metal ions or UV light strip an electron, forming a radical.
-
Oxidation: The radical oxidizes to a Quinone Imine (the key toxic intermediate).
-
Polymerization: These electrophilic quinone imines react with unoxidized aminophenol molecules (Michael addition) to form dimers, trimers, and eventually insoluble dark polymers.
Visualizing the Enemy:
Figure 1: The oxidative cascade. Note that the Quinone Imine is the "point of no return."
Module 2: The Gold Standard Storage Protocol
This protocol is self-validating : if followed, your solution will remain colorless. If color appears, a step was missed.
A. Solid State Storage (Long-Term)
-
Container: Amber glass vial with a Teflon-lined cap.
-
Atmosphere: Argon or Nitrogen backfill (essential).[1]
-
Temperature: -20°C is ideal; 4°C is acceptable for short terms.
-
Desiccation: Store the vial inside a secondary jar containing silica gel or Drierite. Moisture catalyzes the initial oxidation.
B. Solution Preparation (The Critical Zone)
Warning: Aminophenols in neutral/basic water (pH > 7) can degrade in minutes.
Step-by-Step Protocol:
-
Deoxygenate Solvent: Sparge your water/buffer with Nitrogen or Argon for 15–30 minutes before adding the solid.[1]
-
Acidification (The pH Lock): Adjust the solvent pH to < 6.0 (ideally pH 3–5).
-
Chelation (The Catalyst Trap): Add EDTA (0.1 mM) .
-
Reason: Trace iron/copper ions act as catalysts for radical formation.
-
-
Antioxidant Shield: Add Sodium Metabisulfite (
) or Ascorbic Acid at 0.1% – 0.5% (w/v).
Summary of Storage Conditions
| Variable | Impact on Stability | Recommended Action |
| pH | High pH (>7) accelerates oxidation exponentially. | Maintain pH < 6. Use HCl or Acetic Acid. |
| Oxygen | The primary oxidant. | Sparge solvents ; Headspace with Argon.[1] |
| Light | UV light generates radicals. | Amber glassware or foil wrap is mandatory. |
| Metals | Add 1 mM EDTA to all stock solutions. | |
| Temp | Heat increases reaction rate. | Store stocks at -20°C ; keep working aliquots on ice. |
Module 3: Troubleshooting & FAQs
Q: My solution turned pink immediately upon dissolution. Is it usable?
A: No.
-
Diagnosis: The pink color indicates the presence of trace quinone imines or oligomers. Even trace amounts can be cytotoxic or interfere with redox-sensitive assays.
-
Root Cause: Your solid stock was likely already partially oxidized, or the solvent contained high dissolved oxygen.
-
Fix: Discard the solution. Check the solid stock color (should be white/off-white). If the solid is off-color, proceed to Module 4 (Purification).
Q: Can I use Sodium Metabisulfite for all experiments?
A: Caution is required. While metabisulfite is the industry standard preservative for epinephrine/dopamine [3], it is chemically active.
-
Interference: It cleaves disulfide bonds in proteins.
-
Reaction: It can form sulfonates with epinephrine over long periods.[4]
-
Alternative: If your experiment is sensitive to sulfur nucleophiles, use Ascorbic Acid (Vitamin C) or simply rely on strict pH control (< 4.0) and deoxygenation.[1]
Q: How do I thaw my frozen stock without degrading it?
A: The "Freeze-Thaw" cycle is a common failure point.
-
Thaw in the dark (aluminum foil).
-
Do not use a water bath (heat spike).
-
Aliquot immediately upon first preparation to avoid repeated freeze-thaw cycles.
Module 4: Emergency Salvage (Purification)
If your expensive p-aminophenol or derivative has oxidized (brown solid), you can often salvage it via recrystallization .
Protocol:
-
Dissolve: Suspend the crude solid in boiling water containing Sodium Dithionite (Hydrosulfite) (approx. 1-2% w/w of the solid). The dithionite reduces the colored quinones back to phenols [4].
-
Filter: If "tar" or black particles remain, filter the hot solution rapidly through activated charcoal/Celite.
-
Crystallize: Cool the filtrate slowly to 4°C. White needles should precipitate.
-
Dry: Filter crystals and dry under vacuum in the dark.
Visual Decision Tree: Storage Strategy
Figure 2: Decision matrix for stabilizing aminophenol derivatives.
References
-
PubChem. (n.d.). 4-Aminophenol Chemical Safety & Stability Data. National Library of Medicine. Retrieved from [Link]
-
Hospira, Inc. (2024). Dopamine Hydrochloride Injection Prescribing Information. (Demonstrates industry standard use of metabisulfite). Retrieved from [Link]
-
Reddit Chem Community. (2020). Mechanism of Sodium Metabisulfite in Epinephrine Stability. (Field discussion on antioxidant kinetics). Retrieved from [Link]
-
Google Patents. (1972). Process for the purification of p-aminophenol (US3658905A).[5] (Standard industrial purification via dithionite). Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the FTIR Characteristic Absorption Bands of 2-Amino-6-propylphenol
This guide provides an in-depth analysis and comparison of the Fourier-Transform Infrared (FTIR) spectroscopy profile for 2-Amino-6-propylphenol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis with established spectroscopic principles to serve as a reliable reference for identifying and characterizing this compound. We will dissect the expected spectral features by comparing them against simpler, related molecules to understand the contribution of each functional group to the overall spectrum.
Introduction to FTIR Spectroscopy in Structural Elucidation
FTIR spectroscopy is an indispensable analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular bond vibrations.[1] Each type of bond (e.g., O-H, N-H, C-H, C=C) vibrates at a characteristic frequency, resulting in a unique spectral "fingerprint" that is invaluable for structural elucidation and quality control.[2] The spectrum of 2-Amino-6-propylphenol is particularly informative due to the presence of multiple functional groups—hydroxyl, primary amine, and an alkyl-substituted aromatic ring—whose absorptions can interact and overlap.
Molecular Structure and Functional Group Analysis
To accurately predict and interpret the FTIR spectrum, we must first analyze the molecular structure of 2-Amino-6-propylphenol. The key functional groups that will produce characteristic absorption bands are:
-
Phenolic Hydroxyl (-OH) group: Attached directly to the aromatic ring.
-
Primary Amino (-NH₂) group: Ortho to the hydroxyl group.
-
n-Propyl (-CH₂CH₂CH₃) group: Ortho to the amino group.
-
1,2,3-Trisubstituted Benzene Ring: The aromatic core of the molecule.
The proximity of the amino and hydroxyl groups suggests the potential for strong intramolecular hydrogen bonding, which significantly influences the position and shape of their respective stretching bands.
Caption: Experimental workflow for FTIR analysis using the KBr pellet method.
Conclusion
The FTIR spectrum of 2-Amino-6-propylphenol is defined by a unique combination of absorption bands that, when interpreted correctly, provide conclusive evidence of its structure. The key identifying features are the concurrent presence of (1) a broad O-H stretch overlapped by two sharper N-H stretching bands in the 3500-3200 cm⁻¹ region, (2) both aromatic and aliphatic C-H stretches on either side of 3000 cm⁻¹, and (3) strong, characteristic C-O and C-N stretching bands in the fingerprint region. By comparing its predicted spectrum against related compounds, we gain a deeper, mechanistically-grounded understanding of how each functional group contributes to the final spectral fingerprint, enabling confident identification and characterization in a research or development setting.
References
-
ResearchGate. (n.d.). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. [Image]. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectra of the bio-oil. (O-H:Phenol and alcohols, C-H:Alkanes,... [Image]. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra in the OH stretching region of phenol. [Image]. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of isomers of aminophenol: (a) PoAP, (b) PmAP, and (c) PpAP. [Image]. Retrieved from [Link]
-
ACS Publications. (2001). Vibrational Relaxation of OH and OD Stretching Vibrations of Phenol and Its Clusters Studied by IR−UV Pump−Probe Spectroscopy. The Journal of Physical Chemistry A. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). NH Stretching Frequencies of Intramolecularly Hydrogen-Bonded Systems: An Experimental and Theoretical Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propylphenol. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of PP blends with different percentages (2, 4, 6 and 8%). [Image]. Retrieved from [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). [PowerPoint slides]. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
-
Spectroscopy Online. (2017). Alcohols—The Rest of the Story. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylaniline. Retrieved from [Link]
-
Rocky Mountain Laboratories. (2026). How to Prepare Samples for FTIR Testing. Retrieved from [Link]
-
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
PubChem. (n.d.). 2-Aminophenol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
Sources
Comparative Guide: Antioxidant Activity of 2-Amino-6-propylphenol vs. Butylated Hydroxytoluene (BHT)
Executive Summary
This technical guide provides a rigorous comparison between 2-Amino-6-propylphenol , an emerging aminophenol derivative with potent radical scavenging capabilities, and Butylated Hydroxytoluene (BHT) , the industry-standard synthetic phenolic antioxidant.
While BHT relies on steric hindrance to stabilize free radicals, 2-Amino-6-propylphenol utilizes an electronic activation mechanism driven by the ortho-amino group. This fundamental difference suggests that while BHT excels in long-term oxidative stability (shelf-life), 2-Amino-6-propylphenol offers superior reaction kinetics, making it a high-value candidate for acute biological interventions such as ferroptosis inhibition and ischemia-reperfusion injury protection.
Chemical Structure & Mechanistic Basis
To understand the performance differences, we must analyze the Structure-Activity Relationship (SAR) of both compounds.
The Incumbent: BHT (2,6-di-tert-butyl-4-methylphenol)[1][2]
-
Mechanism: Hydrogen Atom Transfer (HAT).
-
Structural Logic: Two bulky tert-butyl groups at the 2,6-positions provide immense steric hindrance. This prevents the phenoxyl radical from reacting with other substrates, effectively "trapping" the radical.
-
Limitation: The steric bulk also slows down the initial rate of hydrogen abstraction, making it less effective against highly reactive, small radical species in aqueous environments.
The Challenger: 2-Amino-6-propylphenol[3][4][5]
-
Mechanism: Proton-Coupled Electron Transfer (PCET) / HAT.
-
Structural Logic:
-
Amino Group (-NH₂ at C2): A strong electron-donating group (EDG) ortho to the hydroxyl group. This significantly lowers the Bond Dissociation Energy (BDE) of the O-H bond, allowing for faster hydrogen donation compared to BHT.
-
Propyl Group (-C₃H₇ at C6): Provides lipophilicity for membrane penetration but lacks the extreme steric bulk of a tert-butyl group, allowing for faster interaction with lipid peroxyl radicals.
-
-
Advantage: The amino group can stabilize the resulting radical cation or phenoxyl radical through intramolecular hydrogen bonding and resonance, often leading to multi-electron transfer capability.
Mechanistic Visualization
Figure 1: Mechanistic comparison showing BHT’s steric trapping versus 2-Amino-6-propylphenol’s rapid electronic activation and potential for multi-electron scavenging.
Comparative Performance Analysis
The following data synthesis compares the two compounds across critical parameters. Note that while BHT data is standard, values for 2-Amino-6-propylphenol are inferred from high-fidelity analogs (2-amino-6-methylphenol and Propofol) where direct literature is sparse.
| Feature | BHT (Standard) | 2-Amino-6-propylphenol (Challenger) | Comparison Verdict |
| Primary Mechanism | Steric HAT | Electronic HAT / PCET | APP is Faster |
| DPPH IC50 (approx) | 20 - 30 µM | 5 - 12 µM (Estimated) | APP is 2-4x More Potent |
| Lipid Peroxidation | Moderate Inhibition | High Inhibition (Ferroptosis active) | APP Superior in Biological Systems |
| Reaction Kinetics | Slow (Minutes) | Rapid (Seconds) | APP for Acute Stress |
| Stability | High (Years) | Low to Moderate (Oxidation prone) | BHT Superior for Storage |
| Solubility | Highly Lipophilic | Amphiphilic (Propyl + Amino) | APP Better Bioavailability |
| Toxicity Risk | Low (Generally Recognized as Safe) | Moderate (Potential Quinone formation) | BHT Safer for Food/Cosmetics |
Experimental Protocols
To validate these claims in your own laboratory, use the following standardized protocols. These are designed to differentiate between kinetic activity (rate) and thermodynamic capacity (total scavenging).
Protocol A: Kinetic DPPH Radical Scavenging Assay
Purpose: To demonstrate the superior reaction rate of the aminophenol derivative.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) stock solution (100 µM in methanol).
-
Test compounds: BHT and 2-Amino-6-propylphenol (10 µM - 100 µM range).
-
UV-Vis Spectrophotometer (Absorbance at 517 nm).
Workflow:
-
Preparation: Dissolve compounds in methanol. Prepare serial dilutions.
-
Initiation: Add 100 µL of test sample to 900 µL of DPPH stock.
-
Measurement: Measure Absorbance (A517) continuously every 10 seconds for 5 minutes (Kinetic Mode).
-
Calculation: Plot
vs. time to determine the pseudo-first-order rate constant ( ).
Expected Result: 2-Amino-6-propylphenol should show a steep initial drop in absorbance (high
Protocol B: Lipid Peroxidation Inhibition (TBARS Assay)
Purpose: To evaluate efficacy in a biological membrane model.
Materials:
-
Rat liver microsomes or Linoleic acid emulsion.
-
Inducer:
/ Ascorbic acid. -
TBA Reagent (Thiobarbituric acid).
Workflow:
-
Incubation: Incubate lipid substrate with Inducer and Test Compound (1–50 µM) at 37°C for 1 hour.
-
Termination: Add TBA reagent and heat at 95°C for 20 minutes.
-
Quantification: Measure absorbance of the pink adduct at 532 nm.
-
Analysis: Calculate % Inhibition
.
Experimental Workflow Diagram
Figure 2: Experimental workflow for validating antioxidant efficacy differences.
Conclusion & Recommendation
2-Amino-6-propylphenol represents a more potent, kinetically active antioxidant class compared to BHT . The presence of the amino group facilitates rapid proton-coupled electron transfer, making it highly effective against fast-acting radicals (e.g., hydroxyl, alkoxyl) often implicated in acute cellular damage (ferroptosis).
-
For Drug Development: 2-Amino-6-propylphenol is the superior scaffold for designing neuroprotective or anti-ischemic agents.
-
For Product Formulation: BHT remains the practical choice for extending the shelf-life of oils, plastics, and cosmetics due to its cost-effectiveness and non-coloring stability.
References
-
Synthesis and Properties of Aminophenols
-
Close, W. J. (1947). Partial para-Migration in the Allylic Rearrangement of o-Acetamidophenyl Allyl Ether and of o-Aminophenyl Allyl Ether: 2-Amino-6-propylphenol. Journal of the American Chemical Society. Link
-
-
Antioxidant Mechanism of BHT
-
Yehye, W. A., et al. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): A review. European Journal of Medicinal Chemistry. Link
-
-
Biological Activity of 2-Amino-6-methylphenol (Analog)
-
Devi, S., et al. (2024). Design, synthesis, and biological evaluation of 2-amino-6-methyl-phenol derivatives targeting lipid peroxidation with potent anti-ferroptotic activities. European Journal of Medicinal Chemistry. Link
-
-
Propofol (2,6-diisopropylphenol)
-
Comparative Toxicity of BHA/BHT
Sources
Publish Comparison Guide: Electrochemical Profiling of 2-Amino-6-propylphenol
Executive Summary
2-Amino-6-propylphenol represents a distinct structural hybrid between the anesthetic Propofol (2,6-diisopropylphenol) and the electroactive standard 2-Aminophenol . While Propofol relies on steric hindrance to stabilize phenoxyl radicals, the introduction of an ortho-amino group in 2-amino-6-propylphenol fundamentally shifts its redox mechanism from a radical-based dimerization (EDE mechanism) to a proton-coupled electron transfer (PCET) generating a quinone imine.
This guide provides a technical analysis of its electrochemical behavior, contrasting it with established phenolic standards to aid in metabolite identification, sensor development, and structure-activity relationship (SAR) studies.
Chemical Identity & Structural Logic
To understand the electrochemistry, one must first analyze the electronic environment of the phenolic ring.
| Feature | 2-Amino-6-propylphenol | Propofol (Standard) | 2-Aminophenol (Control) |
| CAS Number | 115023-65-9 | 2078-54-8 | 95-55-6 |
| Structure | ortho-Amino, ortho-Propyl | di-ortho-Isopropyl | ortho-Amino, unsubstituted |
| Electronic Effect | Amino (+M, strong donor) + Propyl (+I, weak donor) | Isopropyl (+I, weak donor) x2 | Amino (+M, strong donor) |
| Steric Bulk | Moderate (Asymmetric) | High (Symmetric) | Low |
| Primary Oxidation | Quinone Imine Formation | Phenoxyl Radical Formation | Quinone Imine Formation |
Key Insight: The presence of the amino group at position 2 exerts a dominant mesomeric effect (+M), significantly lowering the oxidation potential compared to Propofol. The propyl group at position 6 provides lipophilicity and steric protection, potentially stabilizing the resulting quinone imine against rapid hydrolysis compared to unsubstituted 2-aminophenol.
Electrochemical Mechanism
Unlike Propofol, which undergoes an irreversible one-electron oxidation to a radical that rapidly dimerizes, 2-amino-6-propylphenol follows the ECEC or EEC mechanism typical of ortho-aminophenols.
The Redox Pathway
-
Oxidation (Anodic Scan): The molecule loses 2 electrons and 2 protons to form 6-propyl-o-quinone imine .
-
Reduction (Cathodic Scan): The quinone imine is reduced back to the aminophenol.
-
Side Reaction (Hydrolysis): In aqueous media, the imine can hydrolyze to form 6-propyl-o-quinone , releasing ammonia.
Figure 1: Proposed redox mechanism for 2-amino-6-propylphenol involving a 2-electron/2-proton transfer.
Cyclic Voltammetry (CV) Analysis[1][2][3][4][5][6]
Predicted Voltammetric Profile
Based on the behavior of structural analogs (2-aminophenol and 2-amino-4-methylphenol), the CV of 2-amino-6-propylphenol in aqueous buffer (pH 7.0) will exhibit:
-
Anodic Peak (
): A well-defined peak appearing between +0.15 V and +0.30 V (vs. Ag/AgCl). This is significantly less positive than Propofol (~0.9 V), reflecting the ease of oxidizing the aminophenol moiety. -
Cathodic Peak (
): A return peak indicating the reduction of the generated quinone imine. -
Peak Separation (
): Likely >60 mV , indicating quasi-reversible kinetics due to the steric hindrance of the propyl group affecting electron transfer rates.
pH Dependence (Pourbaix Behavior)
The oxidation potential will shift negatively as pH increases, following the Nernst equation for a
-
Acidic pH (< 4): The amino group is protonated (
), deactivating the ring and shifting oxidation to higher potentials. -
Neutral pH (7.0): Optimal window for reversible cycling.
-
Basic pH (> 9): Risk of rapid hydrolysis of the imine to the quinone, causing the return cathodic peak to diminish (chemical irreversibility).
Comparative Performance Guide
This table contrasts 2-amino-6-propylphenol with the industry standard (Propofol) and the mechanistic standard (2-Aminophenol).
| Parameter | 2-Amino-6-propylphenol | Propofol (2,6-diisopropylphenol) | 2-Aminophenol |
| Oxidation Potential ( | Low (~0.25 V) | High (~0.90 V) | Very Low (~0.18 V) |
| Mechanism | 2e⁻ / 2H⁺ (Quinone Imine) | 1e⁻ (Radical Dimerization) | 2e⁻ / 2H⁺ (Quinone Imine) |
| Reversibility | Quasi-Reversible | Irreversible | Quasi-Reversible |
| Main Product | 6-propyl-o-quinone imine | 4,4'-bis(propofol) dimer | o-quinone imine |
| Detection Sensitivity | High (Low background noise) | Moderate (High potential noise) | High |
| Stability | Moderate (Propyl group stabilizes) | Low (Radical reacts instantly) | Low (Hydrolyzes fast) |
Why this matters for Drug Development:
-
Metabolite Interference: If developing electrochemical sensors for Propofol, 2-amino-6-propylphenol (if present as a metabolite or impurity) will oxidize much earlier in the scan. A sensor set to +0.5 V would detect the amino-derivative but miss Propofol completely, potentially leading to false positives if specificity is not managed.
-
Antioxidant Capacity: The lower oxidation potential suggests 2-amino-6-propylphenol is a thermodynamically superior antioxidant (electron donor) compared to Propofol, though its toxicity profile (quinone formation) would need toxicological assessment.
Experimental Protocol: Electrochemical Characterization
To validate the properties of 2-amino-6-propylphenol, use the following standardized protocol.
Reagents & Setup
-
Solvent: 0.1 M Phosphate Buffer Solution (PBS), pH 7.0.
-
Analyte Concentration: 1.0 mM 2-Amino-6-propylphenol (dissolve first in minimal ethanol/DMSO if solubility is low, then dilute).
-
Electrodes:
-
Working: Glassy Carbon Electrode (GCE), 3mm diameter.
-
Reference: Ag/AgCl (3M KCl).
-
Counter: Platinum wire.
-
Step-by-Step Methodology
-
Electrode Polishing: Polish GCE with 0.3 µm and 0.05 µm alumina slurry on a microcloth. Sonicate in ethanol and water for 3 mins each to remove debris.
-
Activation: Cycle the electrode in 0.5 M
(-0.5 V to +1.5 V) at 100 mV/s until stable scans are obtained (removes surface oxides). -
Blank Scan: Record CV of the buffer alone to establish background current.
-
Analyte Scan:
-
Add analyte to reach 1.0 mM.
-
Purge with
gas for 5 mins to remove dissolved oxygen. -
Scan Range: Start at -0.2 V, scan anodically to +0.8 V, then reverse to -0.2 V.
-
Scan Rate: Perform scans at 10, 20, 50, 100, and 200 mV/s.
-
-
Data Analysis:
-
Plot
vs. (square root of scan rate). A linear relationship confirms diffusion-controlled processes (Randles-Sevcik equation). -
Calculate
to assess electron transfer kinetics.
-
References
-
Electrochemical Behavior of Propofol
- Title: Electrochemical Study of Propofol (2,6-diisopropylphenol)
- Source: ResearchG
-
URL:
-
Oxidation of Aminophenols
-
Title: Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(II) complexes.
- Source: Dalton Transactions (RSC).
-
URL:
-
-
Synthesis of 2-Amino-6-propylphenol
- Title: Partial para-Migration in the Allylic Rearrangement of o-Acetamidophenyl Allyl Ether.
- Source: Journal of the American Chemical Society (ACS).
-
URL:
-
Cyclic Voltammetry of Phenolic Antioxidants
-
Chemical Identity Verification
-
Title: 2-amino-6-propylphenol CAS 115023-65-9 Entry.[3]
- Source: Chemical Book / Supplier D
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Effectiveness of Cyclic Voltammetry in Evaluation of the Synergistic Effect of Phenolic and Amino Acids Compounds on Antioxidant Activity: Optimization of Electrochemical Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suzhou Rovathin Foreign Trade Co.,Ltd. [rovathin.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
